N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(3,5-Dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a chromene-based compound featuring a 4-oxo-chromene core substituted at the 2-position with a carboxamide group linked to a 3,5-dichlorophenyl moiety. Chromene derivatives are renowned for their diverse reactivity, including participation in cycloadditions, annulations, and redox reactions, making them valuable in medicinal and synthetic chemistry .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-9-5-10(18)7-11(6-9)19-16(21)15-8-13(20)12-3-1-2-4-14(12)22-15/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRZDSDSMGGGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-hydroxycoumarin in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia or an amine to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated chromene rings.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Functional Group and Substituent Variations
The table below highlights key differences between the target compound and analogous chromene derivatives:
Structural and Electronic Effects
- Positional Isomerism : The target compound’s carboxamide at the 2-position contrasts with 4-oxo-4H-chromene-3-carboxaldehyde’s aldehyde group at the 3-position . This positional difference may alter reactivity; for instance, the 3-carboxaldehyde is more prone to nucleophilic attacks, while the 2-carboxamide could enhance hydrogen-bonding interactions in biological systems.
- Substituent Effects : The 3,5-dichlorophenyl group provides greater electron-withdrawing and lipophilic character compared to the 4-methyl or 4-methoxy substituents in compounds 13a–b . This may improve membrane permeability in pharmacological contexts.
Spectroscopic and Physical Properties
While specific data for the target compound are unavailable, comparisons can be drawn:
- IR/NMR Trends: Carboxamides (e.g., target compound) exhibit strong C=O stretches (~1660–1680 cm⁻¹), whereas cyano groups (e.g., 13a–e) show sharp C≡N peaks (~2210–2220 cm⁻¹) .
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-chloro in 13a–e) typically exhibit higher melting points (>270°C) compared to methoxy or methyl analogs .
Biological Activity
N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene core structure, which is known for its diverse biological properties. The presence of the 3,5-dichlorophenyl group enhances its lipophilicity and biological interactions. The molecular formula for this compound is .
This compound exhibits several mechanisms of action:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines by activating intrinsic pathways. It may inhibit critical signaling pathways involved in cell proliferation and survival.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Enzyme Inhibition : It interacts with specific enzymes linked to cancer progression and oxidative stress regulation, leading to modulation of their activity.
Anticancer Activity
Table 1 summarizes the anticancer effects observed in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 10.5 | Cell cycle arrest at G2/M phase |
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assay:
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a study published by , this compound was tested against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15.2 µM, demonstrating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases, leading to cell death.
Case Study 2: Antioxidant Potential
Research conducted by evaluated the antioxidant activity of the compound using DPPH assay methods. Results indicated that at a concentration of 100 µM, the compound achieved an impressive scavenging activity of 85%, highlighting its potential as a protective agent against oxidative stress.
Research Findings
Recent studies have explored the multifaceted biological activities associated with this compound:
- Antimicrobial Activity : Preliminary evaluations suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential utility in treating infections.
- Cytotoxicity Against Multiple Cancer Lines : In vitro assays have shown that this compound is effective against multiple cancer cell lines beyond MCF-7, including A549 and HeLa cells.
- Molecular Docking Studies : Computational analyses have identified potential binding sites on target proteins involved in cancer progression and oxidative stress pathways, providing insights into its mechanism of action.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide?
The synthesis typically involves multi-step pathways, including:
- Coupling reactions : Reacting 4-oxo-4H-chromene-2-carboxylic acid derivatives with 3,5-dichloroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions .
- Chromene core formation : Utilizing cyclization reactions of substituted salicylaldehydes with malonic acid derivatives, followed by halogenation at the 3,5-positions of the phenyl ring .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is structural characterization of this compound performed?
Standard protocols include:
- Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation (e.g., carbonyl resonance at ~165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions in solid-state studies .
Q. What preliminary biological screening assays are relevant for this compound?
Initial screening focuses on:
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression in macrophage models .
- Dose-response studies : Testing concentrations from 1 nM to 100 μM to establish potency thresholds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
SAR studies require:
- Derivatization : Modifying the dichlorophenyl group (e.g., replacing Cl with F, CH) or chromene carbonyl to assess electronic effects on bioactivity .
- Pharmacophore mapping : Molecular docking to identify binding interactions with targets like topoisomerase II or tubulin .
- Comparative analysis : Benchmarking against analogs like N-(4-chlorobenzyl)-chromene derivatives to isolate substituent-specific effects .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values)?
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal validation : Replicating assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
- Batch analysis : HPLC purity checks (>99%) and stability studies under assay conditions (e.g., DMSO stock degradation over 72 hours) .
- Mechanistic studies : Combining enzymatic assays (e.g., kinase inhibition) with cellular models to distinguish direct vs. indirect effects .
Q. How can the compound’s mechanism of action be elucidated using advanced methodologies?
Integrate multi-modal approaches:
- Proteomics : SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Transcriptomics : RNA-seq to map gene expression changes linked to apoptosis or cell cycle arrest .
- In vivo models : Xenograft studies in nude mice with pharmacokinetic profiling (e.g., bioavailability, half-life) .
Q. What computational tools are critical for optimizing this compound’s therapeutic potential?
Leverage:
- QSAR models : Training datasets from chromene derivatives to predict ADMET properties .
- Molecular dynamics simulations : Assessing target binding stability (e.g., MD trajectories >100 ns) .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities for lead prioritization .
Methodological Guidance
Q. How to design a factorial experiment for studying solvent effects on synthesis yield?
Use a 2 factorial design with factors:
- Variables : Solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), catalyst loading (5 mol% vs. 10 mol%).
- Response : Reaction yield quantified by HPLC.
- Analysis : ANOVA to identify significant interactions (e.g., solvent-temperature synergy) .
Q. What protocols ensure reproducibility in biological assays?
Q. How to address solubility limitations in in vivo studies?
- Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters or glycosides for improved bioavailability .
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Strategy | Example |
|---|---|---|
| Biological potency variability | Standardize cell culture conditions (e.g., serum-free media, passage number) | Discrepant IC in MCF-7 cells due to fetal bovine serum lot differences . |
| Synthetic yield fluctuations | Control humidity/temperature via glovebox techniques | Amidation yield drops >20% under high humidity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
